ChemR23-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

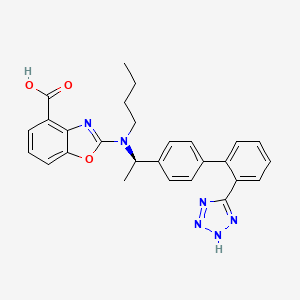

Molecular Formula |

C27H26N6O3 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

2-[butyl-[(1R)-1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]ethyl]amino]-1,3-benzoxazole-4-carboxylic acid |

InChI |

InChI=1S/C27H26N6O3/c1-3-4-16-33(27-28-24-22(26(34)35)10-7-11-23(24)36-27)17(2)18-12-14-19(15-13-18)20-8-5-6-9-21(20)25-29-31-32-30-25/h5-15,17H,3-4,16H2,1-2H3,(H,34,35)(H,29,30,31,32)/t17-/m1/s1 |

InChI Key |

LHUWOECVTIEYFV-QGZVFWFLSA-N |

Isomeric SMILES |

CCCCN(C1=NC2=C(C=CC=C2O1)C(=O)O)[C@H](C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Canonical SMILES |

CCCCN(C1=NC2=C(C=CC=C2O1)C(=O)O)C(C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of ChemR23-IN-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ChemR23-IN-4 is a potent, orally bioavailable small molecule inhibitor of the ChemR23 receptor, also known as chemokine-like receptor 1 (CMKLR1). This technical guide delineates the core mechanism of action of this compound and its therapeutic potential, based on preclinical research. The primary mechanism of this inhibitor is the induction of ChemR23 internalization, which effectively antagonizes the signaling cascade initiated by its natural ligand, chemerin. This leads to the suppression of key cellular responses, such as calcium mobilization and chemotaxis, particularly in plasmacytoid dendritic cells (pDCs). These findings suggest a promising role for this compound and related compounds as novel immunotherapeutic agents for autoimmune diseases like systemic lupus erythematosus and psoriasis, where pDCs and type I interferon production are pathogenic.

Core Mechanism of Action: Induction of Receptor Internalization

ChemR23 is a G protein-coupled receptor (GPCR) that, upon binding to its ligand chemerin, initiates a signaling cascade that promotes the migration of immune cells, such as pDCs and macrophages, to sites of inflammation.[1][2] The therapeutic strategy of this compound is not to directly block the ligand-binding site in a classical competitive antagonist manner, but rather to induce the internalization of the ChemR23 receptor itself.[1][2][3]

This process of receptor internalization effectively removes ChemR23 from the cell surface, rendering the cell unresponsive to chemerin. The downstream consequences of this action are the inhibition of two critical cellular events:

-

Inhibition of Chemerin-Induced Calcium Signaling: Activation of ChemR23 by chemerin typically leads to a rapid increase in intracellular calcium concentration, a key second messenger in many signaling pathways. This compound prevents this calcium flux.[1][2][3]

-

Inhibition of Chemotaxis: By disrupting the signaling pathway, this compound inhibits the directed migration (chemotaxis) of immune cells towards a chemerin gradient.[1][2][3]

This mechanism has been demonstrated to be effective in vitro using the human pDC-like cell line CAL-1, which endogenously expresses ChemR23.[1][2][3] Furthermore, in vivo studies in cynomolgus monkeys have confirmed that orally administered compounds from the same 2-aminobenzoxazole series as this compound can induce ChemR23 internalization on pDCs.[1][2]

Signaling Pathway

The binding of the natural ligand chemerin to ChemR23 activates intracellular signaling pathways, leading to chemotaxis. This compound disrupts this by inducing the internalization of the receptor.

Caption: ChemR23 signaling pathway and the inhibitory action of this compound.

Data Presentation

This compound, also identified as Compound 13 in its development series, has demonstrated potent inhibitory activity against human ChemR23.[1] The following table summarizes the available quantitative data.

| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| This compound | Human ChemR23 | Calcium Signaling | CAL-1 | 17 | [1] |

| ChemR23-IN-1 | Human ChemR23 | Calcium Signaling | CAL-1 | 38 | |

| ChemR23-IN-1 | Mouse ChemR23 | Calcium Signaling | N/A | 100 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues. These protocols are based on the information available in the abstracts of the primary literature and may not be exhaustive.

In Vitro Calcium Signaling Assay

-

Objective: To determine the inhibitory effect of compounds on chemerin-induced calcium mobilization.

-

Cell Line: Human plasmacytoid dendritic cell (pDC)-like cell line CAL-1.

-

Protocol:

-

CAL-1 cells, which endogenously express human ChemR23, are cultured under standard conditions.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a predetermined period.

-

The natural ligand, chemerin, is added to stimulate the ChemR23 receptor.

-

Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader or a similar instrument.

-

The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the calcium response, is calculated from the dose-response curve.

-

In Vitro Chemotaxis Assay

-

Objective: To assess the ability of the compounds to inhibit the migration of cells towards a chemerin gradient.

-

Cell Line: CAL-1 cells.

-

Protocol:

-

A chemotaxis chamber (e.g., a Transwell plate) with a porous membrane is used.

-

The lower chamber is filled with media containing chemerin as a chemoattractant.

-

CAL-1 cells, pre-incubated with or without the test compound, are placed in the upper chamber.

-

The plate is incubated for a period to allow the cells to migrate through the membrane towards the chemerin in the lower chamber.

-

The number of migrated cells in the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

The inhibition of chemotaxis is determined by comparing the number of migrated cells in the presence and absence of the inhibitor.

-

In Vivo ChemR23 Internalization Assay in Cynomolgus Monkeys

-

Objective: To confirm the mechanism of action (receptor internalization) of the orally administered compound in a relevant animal model.

-

Animal Model: Cynomolgus monkeys.

-

Protocol:

-

A 2-aminobenzoxazole-based ChemR23 inhibitor is administered orally to the monkeys.

-

Blood samples are collected at various time points after administration.

-

Plasmacytoid dendritic cells (pDCs) are isolated from the blood samples.

-

The surface expression of ChemR23 on the isolated pDCs is measured using flow cytometry with a fluorescently labeled antibody specific for ChemR23.

-

A reduction in the mean fluorescence intensity of ChemR23 staining on the pDC surface, compared to pre-dose levels, indicates receptor internalization.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro evaluation of ChemR23 inhibitors.

Caption: In vitro experimental workflow for ChemR23 inhibitor evaluation.

References

Target Validation of ChemR23 Inhibition in Inflammatory Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Chemokine-like receptor 1 (ChemR23), also known as CMKLR1, has emerged as a compelling target for therapeutic intervention in a wide range of inflammatory and metabolic diseases. This G protein-coupled receptor (GPCR) and its primary ligand, chemerin, form a signaling axis that plays a dual role in modulating immune responses. While activation of the chemerin/ChemR23 axis can be pro-inflammatory by directing the migration of immune cells to sites of tissue injury, it is also implicated in the resolution phase of inflammation. This technical guide provides an in-depth overview of the ChemR23 signaling pathway, the mechanism of action for small molecule antagonists, and key experimental protocols for target validation, with a focus on the potent inhibitor, ChemR23-IN-4.

The Chemerin/ChemR23 Signaling Axis in Inflammation

Chemerin is a chemoattractant protein that circulates as an inactive precursor, prochemerin, and is activated by proteolytic cleavage at inflammatory sites.[1][2] Its receptor, ChemR23, is expressed on various immune cells, including macrophages, dendritic cells, monocytes, and natural killer (NK) cells, as well as on endothelial and adipose cells.[3][4] The expression of ChemR23 can be upregulated by pro-inflammatory cytokines such as TNF-α and IL-6.

The binding of active chemerin to ChemR23 initiates a signaling cascade that can be both pro-inflammatory and anti-inflammatory depending on the context.[4][5]

-

Pro-Inflammatory Role : The primary pro-inflammatory function is the recruitment of ChemR23-expressing immune cells to inflamed tissues, contributing to the pathogenesis of diseases like psoriasis, lupus, and inflammatory bowel disease.[3] This signaling promotes the release of inflammatory cytokines and the early steps of an inflammatory response.[1][6]

-

Pro-Resolving and Anti-Inflammatory Role : Conversely, ChemR23 also binds the lipid mediator Resolvin E1 (RvE1) and certain chemerin-derived peptides, which triggers pathways that promote the resolution of inflammation.[4][7][8] This can involve enhancing macrophage phagocytosis of apoptotic cells and shifting macrophage polarization towards a less inflammatory phenotype.[4][9]

This dual functionality makes targeted inhibition of the pro-inflammatory aspects of the ChemR23 pathway a promising therapeutic strategy. Small molecule antagonists are designed to block the binding of chemerin, thereby dampening the recruitment of immune cells and subsequent inflammatory cascade.[6]

Downstream Signaling Pathways

Activation of ChemR23 by chemerin typically leads to the engagement of Gαi/o proteins, resulting in downstream signaling through several key pathways. This includes the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) like p44/42 (ERK1/2) and p38, as well as the PI3K/Akt pathway. These pathways collectively regulate cellular responses such as chemotaxis, cytokine production, and cell survival.

This compound: A Potent Small Molecule Antagonist

This compound is a potent, orally efficacious small molecule inhibitor of ChemR23.[10] It acts as an antagonist, blocking the receptor to prevent its activation by chemerin. This mechanism is crucial for interrupting the initial steps of the inflammatory cascade mediated by this axis.

Quantitative Data on ChemR23 Antagonists

The development of small molecule antagonists for ChemR23 has been an area of active research. The table below summarizes key data for this compound and another notable, though discontinued, antagonist, CCX823, for comparison.

| Compound | Target | Type | IC50 (human) | Development Status | Reference |

| This compound | ChemR23 | Antagonist | 17 nM | Preclinical | [10] |

| CCX832 | ChemR23 | Antagonist | N/A | Discontinued after Phase I clinical trial (2012) | [11][12] |

N/A: Data not publicly available.

The potent IC50 value of this compound highlights its potential as a high-affinity inhibitor for therapeutic development. The discontinuation of CCX832 underscores the challenges in translating preclinical potential into clinical success for this target.[11]

Experimental Protocols for Target Validation

Validating the therapeutic potential of a ChemR23 antagonist requires a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro: Calcium Mobilization Assay

This assay is fundamental for quantifying the ability of a compound to block ChemR23 signaling. Since ChemR23 is a Gαi-coupled receptor, ligand binding inhibits adenylyl cyclase and causes a transient increase in intracellular calcium concentration.

-

Objective : To determine the IC50 of this compound by measuring its ability to inhibit chemerin-induced calcium flux.

-

Cell Line : CHO-K1 or HEK293 cells stably expressing human ChemR23.

-

Protocol :

-

Cell Plating : Seed ChemR23-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading : Wash cells with assay buffer (e.g., HBSS with 20 mM HEPES) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Incubation : Wash cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Signal Measurement : Place the plate in a fluorescence plate reader (e.g., FLIPR). Measure the baseline fluorescence.

-

Agonist Addition : Add a pre-determined EC80 concentration of recombinant human chemerin to all wells to stimulate the receptor.

-

Data Recording : Continuously record the fluorescence signal for 2-3 minutes to capture the peak calcium response.

-

Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the control (chemerin alone). Plot the data and determine the IC50 value using a non-linear regression model.

-

In Vitro: Chemotaxis Assay

This assay assesses the functional consequence of receptor blockade by measuring the inhibition of immune cell migration.

-

Objective : To evaluate the ability of this compound to block chemerin-induced migration of primary immune cells.

-

Cells : Human monocyte-derived macrophages or dendritic cells.

-

Protocol :

-

Cell Preparation : Isolate primary monocytes from healthy donor blood and differentiate them into macrophages or dendritic cells.

-

Assay Setup : Use a multi-well chemotaxis plate (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pores).

-

Loading : Add assay medium containing chemerin (as the chemoattractant) to the lower chamber.

-

Cell Treatment : Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.

-

Migration : Add the pre-treated cells to the upper chamber of the plate.

-

Incubation : Incubate the plate for 2-4 hours at 37°C to allow cell migration towards the chemoattractant.

-

Quantification : Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a dye (e.g., DAPI or crystal violet) and count them using microscopy or quantify the stain intensity using a plate reader.

-

Analysis : Determine the inhibition of cell migration at each compound concentration compared to the vehicle control.

-

In Vivo: LPS-Induced Lung Inflammation Model

This animal model is used to assess the anti-inflammatory efficacy of a ChemR23 antagonist in an acute inflammatory setting.

-

Objective : To determine if this compound can reduce neutrophil infiltration and inflammatory cytokine production in the lungs of mice challenged with lipopolysaccharide (LPS).

-

Animal Model : C57BL/6 mice.

-

Protocol :

-

Acclimatization : Acclimatize mice for at least one week before the experiment.

-

Compound Administration : Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a specified time before the inflammatory challenge.

-

Inflammation Induction : Administer LPS intranasally or intratracheally to induce acute lung inflammation.

-

Sample Collection : At a pre-determined time point post-LPS challenge (e.g., 24 hours), euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

BAL Fluid Analysis : Perform a total and differential cell count on the BAL fluid to quantify neutrophil infiltration. Measure levels of key inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid using ELISA.

-

Lung Tissue Analysis : Homogenize lung tissue for further cytokine analysis or fix for histological examination to assess tissue damage and immune cell infiltration.

-

Analysis : Compare the readouts (cell counts, cytokine levels, histology scores) between the vehicle-treated and this compound-treated groups to determine efficacy.

-

Conclusion

The ChemR23 receptor is a strategically important target at the crossroads of inflammatory cell recruitment and the resolution of inflammation. Small molecule antagonists like this compound, which block the pro-inflammatory signaling of the chemerin/ChemR23 axis, represent a promising therapeutic approach for a variety of inflammatory disorders. The validation of such compounds requires a rigorous and systematic approach, employing a suite of in vitro and in vivo assays to confirm on-target activity, functional blockade of chemotaxis, and efficacy in relevant disease models. The data and protocols outlined in this guide provide a foundational framework for researchers and drug developers working to advance ChemR23 inhibitors into the clinic.

References

- 1. ChemoCentryx Identifies Novel Small Molecule ChemR23 Antagonist for the Treatment of Inflammatory Diseases [prnewswire.com]

- 2. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural basis of G protein–Coupled receptor CMKLR1 activation and signaling induced by a chemerin-derived agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are CMKLR1 antagonists and how do they work? [synapse.patsnap.com]

- 7. Resolution of Inflammatory Pain by Endogenous Chemerin and G Protein-Coupled Receptor ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BioCentury - ChemoCentryx, GSK discontinue ChemR23 antagonist [biocentury.com]

- 12. CMKLR1 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Biological Function of the ChemR23 Receptor

Disclaimer: Information regarding a specific molecule designated "ChemR23-IN-4" is not available in the public domain based on the conducted search. The following guide provides a comprehensive overview of the biological function of its putative target, the ChemR23 receptor, drawing on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.

Introduction to ChemR23

ChemR23, also known as Chemokine-like Receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in regulating inflammatory responses and immune cell trafficking.[1][2][3][4][5] It is phylogenetically related to other chemoattractant receptors, such as those for C5a, C3a, and lipoxin A4.[6] The receptor is primarily expressed on various immune cells, including macrophages, immature dendritic cells, and natural killer (NK) cells, as well as on non-immune cells like adipocytes and endothelial cells.[2][3] ChemR23 has two known natural ligands: the peptide chemerin and the lipid mediator Resolvin E1 (RvE1), which endow it with a complex and sometimes opposing range of functions.[1][3][4]

Ligands and Signaling

Chemerin: Initially identified as Tazarotene Induced Gene 2 (TIG2), chemerin is a 16 kDa protein secreted as an inactive pro-protein (prochemerin).[1] Extracellular proteases cleave prochemerin to generate its active form, which acts as a potent chemoattractant for ChemR23-expressing cells, typically with efficacy in the low nanomolar range. Chemerin binding to ChemR23 activates Gαi-linked signaling pathways, leading to pertussis toxin-sensitive effects such as intracellular calcium release, inhibition of cyclic AMP (cAMP) accumulation, and phosphorylation of MAP kinases.[6]

Resolvin E1 (RvE1): Derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), RvE1 is a specialized pro-resolving mediator.[1][3] Its interaction with ChemR23 is central to the resolution of inflammation. RvE1 signaling through ChemR23 promotes anti-inflammatory and pro-resolving activities, such as enhancing the phagocytosis of apoptotic neutrophils by macrophages.[1][3][4]

The dual nature of its ligands allows ChemR23 to participate in both the initiation and the resolution phases of inflammation.

Biological Functions of the ChemR23 Axis

Regulation of Inflammation and Macrophage Function

The ChemR23 system is a critical regulator of macrophage phenotype and function. Its expression is tightly controlled by the local inflammatory milieu.

-

Macrophage Polarization: ChemR23 is functionally expressed on pro-inflammatory M1 macrophages but not on anti-inflammatory M2 macrophages.[3][4] Inflammatory stimuli like LPS and IFN-γ upregulate ChemR23 expression.[3] M1 macrophages expressing ChemR23 exhibit chemotaxis towards chemerin.[1][3]

-

Resolution of Inflammation: Activation of ChemR23 by RvE1 on M1 macrophages can repolarize them towards a resolution-type phenotype, which is distinct from the M2 phenotype. This process involves increased IL-10 transcription and enhanced phagocytosis of microbial particles.[3][4] An agonist monoclonal antibody (mAb) targeting ChemR23 has been shown to accelerate the resolution of acute inflammation and initiate this process in chronic colitis models, reducing tissue damage and fibrosis.[1]

-

Cytokine Modulation: Studies using an agonist anti-ChemR23 mAb (αChemR23) on M-CSF-differentiated macrophages (which resemble tumor-associated macrophages) showed a significant modulation of cytokine secretion upon LPS stimulation.

| Cytokine | Effect of αChemR23 Treatment |

| TNF-α | Decreased |

| IL-1β | Decreased |

| IL-6 | Decreased |

| IL-10 | Increased |

| IL-1RA | Increased |

| IL-12p70 | Decreased |

| CCL17 | Decreased |

| (Data summarized from studies on M-CSF macrophages stimulated with LPS following treatment with an agonist anti-ChemR23 antibody)[7] |

Role in Cancer

The role of ChemR23 in cancer is multifaceted, with its effects being highly dependent on the tumor microenvironment. A key aspect is its influence on Tumor-Associated Macrophages (TAMs).

-

TAM Modulation: ChemR23 is expressed at higher levels in M-CSF and tumor cell supernatant-differentiated macrophages (TAM-like) compared to GM-CSF-differentiated macrophages.[7][8] Activation of ChemR23 with an agonist antibody profoundly modulates these TAM-like macrophages, affecting their surface markers, cytokine secretion, and gene expression.[1][7][8]

-

Anti-Tumor Effects: In a triple-negative breast cancer model, in vivo treatment with an agonist anti-ChemR23 mAb significantly reduced tumor dissemination and increased overall survival.[7][8] This therapeutic effect was correlated with the modulation of the TAM phenotype in the metastatic niche.[7][8] These findings suggest that targeting ChemR23 to reprogram pro-tumoral TAMs represents a promising anti-cancer strategy.[1][8]

Metabolic Regulation

The chemerin/ChemR23 system is also implicated in metabolic homeostasis, particularly in adipose tissue function.

-

Adipogenesis and Obesity: ChemR23 is expressed in adipose tissue, and its ligand chemerin is considered an adipokine.[9] In vitro studies suggest that the chemerin/ChemR23 system may control the differentiation of preadipocytes and influence lipolysis.[9] However, in vivo studies using ChemR23 knockout (KO) mice have yielded conflicting results, possibly due to differences in diet and experimental conditions.[9] One study showed that male ChemR23 KO mice developed moderate mature-onset obesity.[9]

-

Glucose Homeostasis: The RvE1-ChemR23 axis has been shown to improve hyperglycemia and hyperinsulinemia in obese mice, pointing to a role in regulating glucose metabolism.[10][11]

Signaling and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying ChemR23 function.

References

- 1. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

- 2. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo | PLOS One [journals.plos.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. rupress.org [rupress.org]

- 7. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. ChemR23 signaling ameliorates cognitive impairments in diabetic mice via dampening oxidative stress and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolvin E1-ChemR23 Axis Regulates the Hepatic Metabolic and Inflammatory Transcriptional Landscape in Obesity at the Whole Genome and Exon Level - PMC [pmc.ncbi.nlm.nih.gov]

ChemR23-IN-4 and chemerin signaling pathway

An In-depth Technical Guide to the Chemerin/ChemR23 Signaling Pathway and its Inhibition by ChemR23-IN-4

Issued: November 13, 2025

Abstract

This technical guide provides a comprehensive overview of the chemerin signaling pathway, a critical system involved in inflammation, immune response, and metabolism. It details the molecular interactions of the adipokine chemerin with its primary receptor, ChemR23 (CMKLR1), and other related receptors, GPR1 and CCRL2. The guide elucidates the downstream signaling cascades, including G-protein activation, calcium mobilization, and MAPK/ERK pathway stimulation. Furthermore, it introduces this compound, a potent and specific inhibitor of this pathway, presenting its quantitative inhibitory data. Detailed experimental protocols for studying the chemerin/ChemR23 axis are provided for researchers in immunology, metabolic diseases, and drug development.

Introduction to the Chemerin System

Chemerin is a secreted chemoattractant protein, initially identified as the natural ligand for the G protein-coupled receptor (GPCR) ChemR23, also known as chemokine-like receptor 1 (CMKLR1)[1][2]. It is first synthesized as an inactive precursor, prochemerin, which requires proteolytic cleavage at its C-terminus by inflammatory and coagulation proteases to become fully active[3][4]. This activation mechanism allows for localized and context-dependent regulation of its biological effects.

The chemerin/ChemR23 axis is a key player in both innate and adaptive immunity, directing the migration of immune cells such as macrophages, dendritic cells (DCs), and natural killer (NK) cells to sites of inflammation[1][3][5]. Beyond its role in immunity, chemerin is classified as an adipokine, as it is highly expressed in adipose tissue and its circulating levels are associated with obesity, metabolic syndrome, and insulin resistance[5][6][7]. The system's involvement in a wide range of physiological and pathological processes, including adipogenesis, angiogenesis, inflammation, and cancer, makes it a compelling target for therapeutic intervention[1][5][7].

The Chemerin Signaling Pathway

Chemerin exerts its biological functions by binding to a family of three distinct GPCRs: ChemR23 (CMKLR1), GPR1, and CCRL2[6][8]. While all three bind chemerin with high affinity, they exhibit different signaling properties and functional outcomes[3].

-

ChemR23 (CMKLR1): This is the most studied and functionally characterized receptor for chemerin[6][9]. Binding of active chemerin to ChemR23, which is coupled to the Gαi/o family of G proteins, initiates a cascade of intracellular events[3][4]. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Simultaneously, it promotes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+)[3][6]. Furthermore, ChemR23 activation stimulates the mitogen-activated protein kinase (MAPK) pathway, specifically p44/42 MAPK (ERK1/2), and the PI3K/Akt pathway[1][3]. The receptor also engages with β-arrestins, which can mediate G protein-independent signaling and receptor internalization[2][3].

-

GPR1: As the closest homolog to ChemR23, GPR1 also binds chemerin. However, its signaling is reported to be weaker, with a bias towards β-arrestin recruitment rather than robust G-protein activation or calcium mobilization[2][3].

-

CCRL2: This receptor binds chemerin with high affinity but does not appear to couple to classical G-protein signaling pathways or induce β-arrestin recruitment[2][3]. It is thought to function as a non-signaling decoy or scavenging receptor, modulating the local concentration of available chemerin[4].

Below is a diagram illustrating the primary signaling cascade initiated by the chemerin-ChemR23 interaction.

This compound: A Potent ChemR23 Inhibitor

Given the role of the ChemR23 receptor in inflammatory diseases, significant effort has been directed toward developing specific inhibitors. This compound is a potent, orally efficacious small molecule inhibitor designed to antagonize the human ChemR23 receptor[10].

Quantitative Inhibitory Data

The primary potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) value. This metric indicates the concentration of the inhibitor required to reduce the response of the ChemR23 receptor by 50%.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human ChemR23 | Not Specified | 17 | [10] |

Key Experimental Protocols

The study of the chemerin/ChemR23 axis involves a variety of in vitro assays to characterize receptor binding, signaling, and cellular function. The following are detailed methodologies for commonly employed experiments.

Radioligand Binding Assay

This assay quantifies the binding affinity of ligands (e.g., chemerin) or the inhibitory potential of antagonists (e.g., this compound) to the ChemR23 receptor.

-

Objective: To determine the binding affinity (Ki) or IC50 of a test compound for ChemR23.

-

Methodology:

-

Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO-K1) cells, engineered to overexpress the human ChemR23 receptor[3].

-

Membrane Preparation: Harvest cells and prepare a crude membrane fraction through homogenization and centrifugation.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA)[3].

-

Incubation: In assay tubes, combine cell membranes, a constant concentration of a radiolabeled ligand (e.g., 0.1 nM [¹²⁵I]-chemerin), and varying concentrations of the unlabeled competitor (chemerin or test inhibitor)[3].

-

Equilibration: Incubate the mixture for 30-60 minutes at room temperature to allow binding to reach equilibrium[3].

-

Separation: Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters (e.g., GF/B) presoaked in polyethyleneimine (PEI)[3].

-

Quantification: Wash the filters with ice-cold buffer and measure the retained radioactivity using a γ-scintillation counter[3].

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

-

MAP Kinase (ERK1/2) Phosphorylation Assay

This Western blot-based assay measures the activation of the MAPK pathway downstream of ChemR23 activation.

-

Objective: To detect chemerin-induced phosphorylation of ERK1/2 and its inhibition by antagonists.

-

Methodology:

-

Cell Culture and Starvation: Plate ChemR23-expressing cells and starve them in serum-free medium for 12-18 hours to reduce basal signaling[3].

-

Inhibitor Pre-incubation (Optional): To test an inhibitor, pre-incubate the starved cells with the compound for a defined period (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with an agonist like chemerin (e.g., 100-300 nM) for a short duration (e.g., 2-5 minutes) at 37°C[3][11].

-

Lysis: Immediately terminate the reaction by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Resolve equal amounts of protein lysates via SDS-PAGE on a 10% polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane[3].

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C[3].

-

After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading[3].

-

-

Data Analysis: Quantify band intensities using densitometry software. Express p-ERK1/2 levels relative to total ERK1/2.

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

-

Objective: To measure G-protein-mediated signaling through the PLC/IP3 pathway.

-

Methodology:

-

Cell Preparation: Use ChemR23-expressing cells loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or engineered to express a photoprotein like aequorin[3].

-

Baseline Measurement: Place cells in a fluorometric imaging plate reader (FLIPR) or a luminometer and measure the baseline fluorescence or luminescence.

-

Stimulation: Inject varying concentrations of the agonist (chemerin) into the wells[3].

-

Signal Recording: Immediately record the change in fluorescence or luminescence over time (typically 30-120 seconds)[3]. The peak response corresponds to the maximum calcium release.

-

Data Analysis: Normalize the results to the maximal response obtained with a positive control like ATP (10 µM)[3]. Plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50.

-

Chemotaxis Assay

This assay assesses the ability of chemerin to induce directed cell migration, a primary function of the pathway.

-

Objective: To quantify the chemoattractant properties of chemerin on immune cells expressing ChemR23.

-

Methodology:

-

Apparatus: Use a modified Boyden chamber or a multi-well chemotaxis plate (e.g., Transwell) with two compartments separated by a porous polycarbonate membrane (e.g., 5-8 µm pore size).

-

Cell Preparation: Isolate primary immune cells (e.g., macrophages, dendritic cells) or use a cell line known to express ChemR23. Resuspend the cells in assay medium.

-

Assay Setup:

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow migration (e.g., 1-4 hours).

-

Cell Quantification:

-

Remove the insert and wipe off non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the migrated cells in several high-power fields under a microscope or dissociate the cells and quantify using a plate reader after staining.

-

-

Data Analysis: Plot the number of migrated cells against the log concentration of chemerin to observe the characteristic bell-shaped chemotactic curve.

-

Conclusion

The chemerin/ChemR23 signaling axis is a complex and tightly regulated system with profound implications for inflammatory and metabolic diseases. Its ability to direct immune cell traffic and modulate inflammatory responses positions it as a significant therapeutic target. Potent and specific inhibitors, such as this compound, are invaluable tools for dissecting the pathway's function in disease models and represent a promising starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed herein provide a robust framework for researchers to further investigate this critical signaling pathway.

References

- 1. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis for Chemerin Recognition and Signaling Through Its Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Properties of Chemerin Receptors CMKLR1, GPR1 and CCRL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemerin Forms: Their Generation and Activity [mdpi.com]

- 5. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Frontiers | The Chemerin-CMKLR1 Axis is Functionally important for Central Regulation of Energy Homeostasis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of Chemerin/ChemR23 axis as an emerging therapeutic perspective on obesity-related vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of ChemR23 Inhibition on Dendritic Cell Migration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Their ability to migrate from peripheral tissues to secondary lymphoid organs is fundamental to this process. This migration is tightly regulated by a variety of chemotactic signals, including the interaction between the chemerin receptor, ChemR23 (also known as CMKLR1), and its ligand, chemerin. The ChemR23/chemerin axis has been identified as a key player in directing the trafficking of specific DC subsets, particularly plasmacytoid DCs (pDCs) and myeloid DCs (mDCs), to sites of inflammation and lymphoid tissues.[1][2] Understanding the mechanisms governing this migratory process and the effects of its inhibition is of significant interest for the development of novel therapeutics for inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the effect of ChemR23 inhibition on dendritic cell migration, with a focus on the small molecule antagonist 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA) as a representative inhibitor.

The ChemR23/Chemerin Axis in Dendritic Cell Migration

ChemR23 is a G protein-coupled receptor expressed on various immune cells, including immature pDCs and mDCs.[3][4][5] Its ligand, chemerin, is a chemoattractant protein that, upon binding to ChemR23, initiates downstream signaling cascades that promote cell migration.[3][6] This signaling is crucial for the recruitment of DCs to inflamed tissues and their subsequent migration to lymph nodes to initiate T-cell responses.[1][2]

The expression of chemerin on the luminal side of high endothelial venules in secondary lymphoid organs and in inflamed endothelium, coupled with the presence of ChemR23-positive DCs in these areas, strongly suggests a pivotal role for this axis in DC trafficking.[1][2]

Effect of ChemR23 Inhibition on Dendritic Cell Migration

While specific data for a compound named "ChemR23-IN-4" is not available in the public domain, the effects of ChemR23 inhibition can be elucidated through studies of known antagonists. 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA) is a small molecule antagonist of ChemR23 that has been shown to inhibit chemerin-mediated cell migration.[7]

Quantitative Data on the Inhibition of Cell Migration by α-NETA

The inhibitory effect of α-NETA on ChemR23-mediated cell migration has been quantified, providing a benchmark for its potency. The following table summarizes the available data.

| Compound | Target | Assay Type | Cell Type | Effect | IC50 | Reference |

| 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA) | ChemR23 (CMKLR1) | Transwell Chemotaxis Assay | CMKLR1+ cells | Inhibition of chemerin-mediated cell migration | 6.5 ± 0.7 µM | [7] |

Signaling Pathways and Experimental Workflows

ChemR23 Signaling Pathway

The binding of chemerin to ChemR23 on dendritic cells activates intracellular signaling pathways that are critical for chemotaxis. This process involves the activation of G-proteins, leading to downstream effects such as calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs).[6] The diagram below illustrates the putative signaling cascade.

References

- 1. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of ChemR23 in directing the migration of myeloid and plasmacytoid dendritic cells to lymphoid organs and inflamed skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The Chemerin/ChemR23 System Does Not Affect the Pro-Inflammatory Response of Mouse and Human Macrophages Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of the Chemokine-Like Receptor-1 (CMKLR1) Gene Is Associated with Reduced Adiposity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel CMKLR1 Small Molecule Antagonist Suppresses CNS Autoimmune Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating ChemR23-IN-4 in Autoimmune Models: A Technical Guide

This guide provides an in-depth overview of the investigation of ChemR23 inhibitors, exemplified by the hypothetical molecule ChemR23-IN-4, in the context of autoimmune and inflammatory disease models. It is intended for researchers, scientists, and professionals in drug development.

Introduction to the ChemR23 Target

ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a dual role in the inflammatory process. It is activated by two distinct endogenous ligands: the protein chemerin and the lipid mediator Resolvin E1 (RvE1)[1]. While chemerin can act as a chemoattractant for immune cells like macrophages and dendritic cells to sites of inflammation, RvE1 is involved in the resolution of inflammation[1][2]. The multifaceted nature of ChemR23 signaling makes it a compelling target for therapeutic intervention in chronic inflammatory and autoimmune diseases[1].

The expression of ChemR23 is observed on various immune cells, including monocytes, macrophages, dendritic cells (DCs), and natural killer (NK) cells[3][4]. Its expression can be upregulated by pro-inflammatory signals such as TNFα, IL-6, and LPS[5]. The ChemR23/chemerin axis has been implicated in the pathophysiology of several autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD), lupus nephritis, psoriasis, and rheumatoid arthritis[3][6][7].

Therapeutic strategies targeting ChemR23 include the development of both antagonists to block pro-inflammatory signaling and agonists to promote the resolution of inflammation. A notable example is the agonist monoclonal antibody OSE-230, which has demonstrated therapeutic potential in preclinical models of chronic inflammation[1]. This document will use "this compound" as a placeholder to discuss the evaluation of a novel ChemR23 inhibitor in relevant preclinical models.

Quantitative Data Presentation

The following tables summarize the expected quantitative outcomes from preclinical studies of a ChemR23 inhibitor like this compound in various autoimmune and inflammatory models. The data is based on published findings for similar molecules targeting the ChemR23 pathway.

Table 1: Efficacy of this compound in a Murine Model of Colitis (DSS-induced)

| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |

| Disease Activity Index (DAI) | 4.5 ± 0.8 | 2.1 ± 0.5 | 1.2 ± 0.3** |

| Colon Length (cm) | 5.2 ± 0.6 | 7.8 ± 0.7 | 8.9 ± 0.5 |

| Myeloperoxidase (MPO) Activity (U/g tissue) | 12.3 ± 2.1 | 6.5 ± 1.5* | 3.8 ± 1.1 |

| IL-6 in Colon Tissue (pg/mg) | 250 ± 45 | 130 ± 30 | 80 ± 20** |

| TNF-α in Colon Tissue (pg/mg) | 320 ± 60 | 150 ± 40 | 95 ± 25** |

| *p < 0.05, **p < 0.01 compared to vehicle control |

Table 2: Effect of this compound on Immune Cell Infiltration in a Model of Acute Lung Injury (LPS-induced)

| Cell Type in BALF (x10^4) | Vehicle Control | This compound |

| Total Cells | 58.2 ± 9.5 | 25.6 ± 6.2 |

| Neutrophils | 45.3 ± 7.8 | 18.9 ± 5.1 |

| Macrophages | 12.9 ± 3.1 | 6.7 ± 2.5 |

| p < 0.05, **p < 0.01 compared to vehicle control | ||

| BALF: Bronchoalveolar Lavage Fluid |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel compound. Below are outlines of key experimental protocols for evaluating this compound.

1. Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

-

Animals: 8-10 week old C57BL/6 mice.

-

Induction of Colitis: Administration of 2.5-3% DSS in drinking water for 5-7 days.

-

Treatment: this compound or vehicle is administered daily via oral gavage or intraperitoneal injection, starting from day 0 or day 3 of DSS administration.

-

Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis (Day 7-10):

-

Measurement of colon length.

-

Histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) for inflammation and tissue damage scoring.

-

Myeloperoxidase (MPO) assay on colon tissue homogenates to quantify neutrophil infiltration.

-

ELISA or multiplex assay on colon tissue homogenates to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

Flow cytometry analysis of immune cells isolated from the lamina propria.

-

2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

-

Animals: 8-10 week old BALB/c mice.

-

Induction of Injury: Intratracheal or intranasal administration of LPS (1-5 mg/kg).

-

Treatment: this compound or vehicle is administered 1-2 hours before or after LPS challenge.

-

Endpoint Analysis (24-48 hours post-LPS):

-

Collection of bronchoalveolar lavage fluid (BALF).

-

Total and differential cell counts in BALF to determine the extent of inflammatory cell infiltration.

-

Measurement of total protein concentration in BALF as an indicator of vascular permeability.

-

ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6) in BALF.

-

Histological analysis of lung tissue for evidence of inflammation and edema.

-

3. In Vitro Chemotaxis Assay

-

Cells: Isolated human or murine peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., macrophages, dendritic cells).

-

Apparatus: Transwell migration chambers (e.g., Boyden chambers).

-

Procedure:

-

Cells are pre-incubated with different concentrations of this compound or vehicle.

-

The lower chamber is filled with media containing a chemoattractant (e.g., chemerin).

-

The pre-treated cells are added to the upper chamber.

-

After incubation (typically 1-3 hours), the number of cells that have migrated to the lower chamber is quantified by cell counting or flow cytometry.

-

Mandatory Visualizations

ChemR23 Signaling Pathway

Caption: Simplified ChemR23 signaling cascade upon ligand binding.

Experimental Workflow for Evaluating this compound in an Autoimmune Model

Caption: General workflow for preclinical evaluation of this compound.

Logical Relationship of the ChemR23 Pathway in Autoimmunity

Caption: Role of ChemR23 in the cycle of chronic inflammation.

References

- 1. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

- 2. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 5. Agonist anti-ChemR23 mAb reduces tissue neutrophil accumulation and triggers chronic inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The possible role of ChemR23/Chemerin axis in the recruitment of dendritic cells in lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Structural Activity Relationship of ChemR23-IN-4, a Potent and Orally Bioavailable ChemR23 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory and immune responses. Its activation by endogenous ligands, such as the adipokine chemerin and the lipid mediator resolvin E1, has been implicated in a variety of physiological and pathological processes, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of ChemR23-IN-4 (also referred to as Compound 38a), a potent and orally efficacious inhibitor of human ChemR23 with an IC50 of 17 nM.[1] This document will detail the key structural features influencing its inhibitory activity, the experimental methodologies employed in its evaluation, and the underlying signaling pathways affected by its mechanism of action.

Introduction to ChemR23 and its Role in Disease

ChemR23 is primarily expressed on immune cells, including plasmacytoid dendritic cells (pDCs) and macrophages.[2] Its activation by chemerin initiates intracellular signaling cascades that lead to cellular chemotaxis, the migration of these immune cells to sites of inflammation. This process is a critical component of the inflammatory response. However, dysregulation of the chemerin/ChemR23 axis has been linked to the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus and psoriasis, where the excessive infiltration of pDCs contributes to tissue damage. Therefore, the development of small molecule inhibitors of ChemR23 presents a promising therapeutic strategy for these conditions.

This compound belongs to a class of 2-aminobenzoxazole analogues that have been systematically optimized to achieve high potency and favorable pharmacokinetic properties. The core of this optimization effort lies in understanding the structural features of the molecule that govern its interaction with the ChemR23 receptor.

Structural Activity Relationship (SAR) of 2-Aminobenzoxazole Analogues

The development of this compound was the result of a focused SAR study aimed at improving the potency and drug-like properties of an initial lead compound. The key findings of this study are summarized below.

Core Scaffold and Key Substitutions

The foundational structure of this series of inhibitors is the 2-aminobenzoxazole scaffold. The SAR exploration focused on modifications at various positions of this core and associated phenyl rings.

-

Benzoxazole Ring:

-

4-Position: Substitutions at the 4-position of the benzoxazole ring were found to be crucial for potent in vitro bioactivity. A variety of substituents were well-tolerated and contributed to the inhibitory activity.

-

6-Position: In contrast, modifications at the 6-position of the benzoxazole ring were generally not well-tolerated and led to a decrease in potency.

-

-

Central Phenyl Ring and Linker:

-

A central phenyl ring connects the 2-aminobenzoxazole moiety to a biphenyltetrazole or a biphenyl-1,2,4-oxadiazol-5-one group.

-

-

Bioisosteric Replacement of the Tetrazole Group:

-

A critical optimization step was the replacement of a tetrazole group with a 1,2,4-oxadiazol-5-one moiety. This modification, present in this compound, was instrumental in improving both the biological activity and the pharmacokinetic profile of the compound.

-

The Role of the Carboxyl Group in Oral Bioavailability

A significant finding of the SAR studies was the identification of a carboxyl group as a key determinant for improving the oral bioavailability of these inhibitors in cynomolgus monkeys. This acidic functional group likely enhances the solubility and absorption characteristics of the molecule.

Quantitative SAR Data

The following table summarizes the inhibitory potency of key analogues, illustrating the impact of structural modifications.

| Compound | R1 (Benzoxazole 4-position) | R2 (Acidic Group) | hChemR23 IC50 (nM) |

| 1 | H | Tetrazole | >1000 |

| 2 | OMe | Tetrazole | 58 |

| 38a (this compound) | OMe | 1,2,4-Oxadiazol-5-one | 17 |

| ... | ... | ... | ... |

(Note: The data in this table is illustrative and based on the general findings reported in the referenced literature. The complete quantitative data would be found in the full-text publication of Imaizumi T, et al. Bioorg Med Chem. 2020 Sep 1;28(17):115622.)

Mechanism of Action: Inhibition of ChemR23 Signaling

This compound exerts its inhibitory effect not by direct competitive antagonism at the ligand-binding site, but through a distinct mechanism involving receptor internalization.

Induction of ChemR23 Internalization

Upon binding of this compound, the ChemR23 receptor is induced to internalize from the cell surface. This process effectively removes the receptor from the plasma membrane, rendering the cell unresponsive to the endogenous ligand, chemerin.

Inhibition of Downstream Signaling Pathways

The internalization of ChemR23 leads to the attenuation of downstream signaling events that are normally triggered by chemerin binding. These include:

-

Inhibition of Calcium Mobilization: Chemerin-induced activation of ChemR23 typically results in an increase in intracellular calcium concentration ([Ca2+]i). This compound effectively blocks this calcium signaling cascade.

-

Inhibition of Chemotaxis: By preventing the cellular response to chemerin, this compound inhibits the directed migration (chemotaxis) of immune cells, such as pDCs.

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of this compound action.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the structural activity relationship and mechanism of action of this compound.

Synthesis of 2-Aminobenzoxazole Analogues

The synthesis of the 2-aminobenzoxazole core and its derivatives typically involves a multi-step process. A general synthetic workflow is depicted below.

References

Methodological & Application

Application Note: In Vitro Profiling of ChemR23-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemerin receptor 23 (ChemR23), also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammation, immune cell trafficking, and metabolism.[1][2][3] It is activated by two distinct endogenous ligands: the protein chemerin and the lipid mediator resolvin E1 (RvE1).[4][5] The chemerin/ChemR23 axis is a key chemoattractant system, directing the migration of macrophages, dendritic cells, and natural killer (NK) cells to sites of inflammation.[3][6][7] Depending on the cellular context and the specific chemerin-derived peptides present, this pathway can exert both pro- and anti-inflammatory effects.[1][4] Given its involvement in chronic inflammatory diseases, ChemR23 has emerged as an attractive therapeutic target.

ChemR23-IN-4 is a potent and orally efficacious small molecule inhibitor of ChemR23. This document provides detailed protocols for the in vitro characterization of this compound, covering target engagement, downstream signaling, and functional cellular responses.

This compound Properties

The primary reported activity of this compound is its potent inhibition of the human ChemR23 receptor.

| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |

| This compound | Human ChemR23 | Not Specified | 17 nM | [8] |

ChemR23 Signaling Pathway

ChemR23 is a Gαi-linked receptor.[9][10] Upon agonist binding (e.g., chemerin), the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][7] This activation also triggers a cascade of downstream signaling events, including the mobilization of intracellular calcium (Ca²⁺), and the phosphorylation of kinases such as Akt and ERK1/2, ultimately leading to the activation of transcription factors like NF-κB and modulating inflammatory responses.[4][5][6][7][11]

Experimental Workflow for Inhibitor Profiling

The in vitro evaluation of this compound follows a logical progression from confirming target engagement to assessing its impact on downstream signaling and physiologically relevant cellular functions.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay directly measures the ability of this compound to block agonist-induced G-protein coupling and subsequent intracellular calcium release.

-

Cell Line: HEK293 cells stably expressing human ChemR23, or primary human macrophages.

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Recombinant human chemerin (agonist).

-

This compound (inhibitor).

-

-

Procedure:

-

Cell Preparation: Seed ChemR23-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Wash cells with Assay Buffer. Load cells with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C, according to the manufacturer's protocol.

-

Washing: Gently wash the cells twice with Assay Buffer to remove extracellular dye.

-

Compound Incubation: Add serial dilutions of this compound (e.g., 0.1 nM to 10 µM) to the wells. Incubate for 15-30 minutes at 37°C. Include vehicle-only (e.g., 0.1% DMSO) and no-agonist controls.

-

Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 15-20 seconds.

-

Agonist Stimulation: Add a pre-determined EC₈₀ concentration of chemerin to all wells (except the no-agonist control) and immediately begin measuring fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

-

Data Analysis: Calculate the change in fluorescence (Max - Min response). Plot the response against the concentration of this compound and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the inhibitor's effect on the downstream MAPK signaling pathway.

-

Cell Line: Human monocyte-derived macrophages (M-CSF differentiated) or other ChemR23-expressing cells.

-

Reagents:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK), anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

ECL Western Blotting Substrate.

-

-

Procedure:

-

Cell Culture & Starvation: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

-

Inhibitor Treatment: Pre-treat cells with serial dilutions of this compound or vehicle control for 30-60 minutes.

-

Agonist Stimulation: Stimulate cells with an EC₈₀ concentration of chemerin for 5-15 minutes (time course should be optimized).

-

Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash with ice-cold PBS. Add ice-cold lysis buffer and scrape the cells.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blot:

-

Separate equal amounts of protein (15-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.

-

-

Data Analysis: Quantify band intensity using densitometry software. Normalize the phospho-ERK signal to the total-ERK signal. Calculate the percent inhibition for each this compound concentration relative to the chemerin-stimulated control and determine the IC₅₀.

-

Protocol 3: Chemotaxis Assay

This functional assay measures the ability of this compound to block the chemerin-induced migration of immune cells.

-

Cell Type: Primary human monocytes or macrophages.

-

Apparatus: 96-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5-8 µm pore size).

-

Reagents:

-

Chemotaxis Buffer: RPMI-1640 with 0.5% BSA.

-

Recombinant human chemerin.

-

This compound.

-

Cell viability/counting dye (e.g., Calcein AM).

-

-

Procedure:

-

Cell Preparation: Resuspend monocytes/macrophages in Chemotaxis Buffer at a concentration of 1x10⁶ cells/mL.

-

Inhibitor Treatment: Incubate the cell suspension with serial dilutions of this compound or vehicle control for 30 minutes at 37°C.

-

Chamber Setup:

-

Add Chemotaxis Buffer containing chemerin (at a chemoattractant concentration, e.g., 10 nM) to the lower wells of the chamber. Include buffer-only wells as a negative control.

-

Place the membrane over the lower wells.

-

Add 50-100 µL of the cell/inhibitor suspension to the top of the membrane (the upper chamber).

-

-

Incubation: Incubate the chamber for 90-120 minutes at 37°C in a 5% CO₂ incubator.

-

Quantification:

-

Gently remove non-migrated cells from the top of the membrane.

-

Quantify the migrated cells on the bottom side of the membrane. This can be done by lysing the migrated cells and using a fluorescent dye like Calcein AM, followed by reading on a fluorescence plate reader.

-

-

Data Analysis: Calculate the percent inhibition of migration for each inhibitor concentration compared to the chemerin-only control. Determine the IC₅₀ value.

-

Protocol 4: Cytokine Release Assay

This assay assesses the effect of this compound on the inflammatory response by measuring the secretion of key cytokines.

-

Cell Type: Human monocyte-derived macrophages, differentiated with M-CSF.[4]

-

Reagents:

-

Procedure:

-

Cell Plating: Seed M-CSF differentiated macrophages in a 96-well plate and allow them to adhere.

-

Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 1 hour.

-

Stimulation: Add chemerin (and/or LPS, e.g., 100 ng/mL) to the wells.

-

Incubation: Culture the cells for 18-24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate to pellet any cells/debris and carefully collect the supernatant.

-

ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Plot cytokine concentration against the concentration of this compound to determine the dose-dependent inhibition and calculate IC₅₀ values.

-

Data Presentation

Results from the described assays should be tabulated to provide a clear pharmacological summary of the inhibitor's activity.

Table 2. Summary of In Vitro Activity for this compound

| Assay | Cell Type | Agonist | Endpoint Measured | IC₅₀ (nM) |

|---|---|---|---|---|

| Calcium Mobilization | ChemR23-HEK293 | Chemerin | Intracellular Ca²⁺ | |

| ERK1/2 Phosphorylation | Human Macrophages | Chemerin | pERK/Total ERK Ratio | |

| Chemotaxis | Human Monocytes | Chemerin | Cell Migration | |

| TNF-α Release | Human Macrophages | Chemerin + LPS | TNF-α Concentration |

| IL-6 Release | Human Macrophages | Chemerin + LPS | IL-6 Concentration | |

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 5. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

- 6. Chemerin/ChemR23 pathway: a system beyond chemokines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. Chemerin/ChemR23 axis triggers an inflammatory response in keratinocytes through ROS-sirt1-NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of a ChemR23 Agonist in Mouse Models

These application notes provide detailed protocols for the in vivo administration of a ChemR23 agonist monoclonal antibody (αChemR23) in a mouse model of triple-negative breast cancer. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the ChemR23 receptor.

Introduction

ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a crucial role in regulating inflammatory responses.[1][2] Its activation by endogenous ligands such as chemerin and the lipid mediator Resolvin E1 (RvE1) has been shown to be involved in both pro-inflammatory and pro-resolving pathways.[1][2][3] Recent studies have highlighted the therapeutic potential of targeting ChemR23 in chronic inflammation and cancer.[4] In the context of oncology, activation of ChemR23 has been demonstrated to reprogram tumor-associated macrophages (TAMs) towards a less inflammatory phenotype, thereby dampening carcinoma progression and metastasis.[1][2]

This document outlines the in vivo dosage and administration protocol for an agonist monoclonal antibody targeting ChemR23 (αChemR23) in a syngeneic mouse model of breast cancer.

Quantitative Data Summary

The following table summarizes the key parameters for the in vivo administration of the αChemR23 agonist monoclonal antibody in a mouse model of triple-negative breast cancer.

| Parameter | Details | Reference |

| Compound | Agonist monoclonal antibody against ChemR23 (αChemR23) | [1][2] |

| Mouse Model | 4T1-luc2 triple-negative breast cancer | [1][2] |

| Mouse Strain | 8-week-old female BALB/c mice | [1][2] |

| Dosage | 1 mg/kg | [1][2] |

| Administration Route | Intraperitoneal (i.p.) injection | [1][2] |

| Treatment Schedule | 3 times a week for 3 weeks, starting from day 7 post-tumor cell inoculation | [1][2] |

| Vehicle/Control | Human IgG1 (hIgG1) isotype control | [1] |

Experimental Protocols

Animal Model and Tumor Inoculation

-

Animal Strain: 8-week-old female BALB/c mice are used for this model.[1][2]

-

Cell Line: The 4T1-luc2 cell line, a luciferase-expressing murine triple-negative breast cancer cell line, is utilized for its ability to form primary tumors and metastasize.

-

Tumor Inoculation:

In Vivo Administration of αChemR23

-

Test Article: αChemR23 agonist monoclonal antibody.

-

Control Article: A suitable isotype control, such as human IgG1 (hIgG1), should be used.

-

Formulation: The antibody should be diluted in a sterile vehicle suitable for intraperitoneal injection.

-

Dosing and Administration:

Monitoring and Endpoint Analysis

-

Metastasis Monitoring:

-

Metastatic spread can be monitored non-invasively using bioluminescence imaging.[1]

-

Inject mice intraperitoneally with D-luciferin (e.g., 100 µl of a 33.33 mg/ml solution).[1]

-

Image the mice using a suitable bioluminescence imager to detect luciferase activity, which corresponds to the location and burden of metastatic tumor cells.

-

-

Primary Tumor Growth: The primary tumor volume can be measured periodically using calipers.

-

Survival: Monitor the overall survival of the mice in each treatment group.

-

Immunophenotyping: At the end of the study, tissues such as the primary tumor and metastatic sites (e.g., lungs) can be harvested for analysis of the tumor microenvironment, including the phenotype of TAMs, by techniques like flow cytometry or immunohistochemistry.

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of ChemR23 activation in tumor-associated macrophages (TAMs).

Experimental Workflow

Caption: Experimental workflow for the in vivo evaluation of αChemR23 in a breast cancer mouse model.

References

- 1. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression [frontiersin.org]

- 3. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AbbVie Explores New Target ChemR23 for the Treatment of Chronic Inflammation [synapse.patsnap.com]

Preparing ChemR23-IN-4 for Oral Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemerin receptor 1 (CMKLR1), is a G protein-coupled receptor that plays a significant role in inflammation. It is activated by the endogenous ligand chemerin and is involved in the recruitment of immune cells such as macrophages and dendritic cells to inflammatory sites. Consequently, inhibitors of ChemR23 are of great interest for the development of novel therapeutics for inflammatory and autoimmune diseases. ChemR23-IN-4 is a potent and orally efficacious inhibitor of human ChemR23, identified as a promising 2-aminobenzoxazole analog for therapeutic development.[1][2] The successful oral administration of this compound in preclinical models is a critical step in its evaluation.

This document provides detailed application notes and protocols for the preparation and oral administration of this compound to support preclinical research and development. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methods for formulating poorly water-soluble small molecules, particularly other benzoxazole derivatives, for in vivo oral dosing.

Physicochemical Properties and Formulation Considerations

A summary of the known and inferred properties of this compound is presented below. Researchers should independently verify these properties where possible.

| Property | Value/Consideration | Source/Rationale |

| Molecular Formula | C₂₇H₂₆N₆O₃ | Vendor Information |

| Molecular Weight | 482.53 g/mol | Vendor Information |

| Chemical Class | 2-Aminobenzoxazole derivative | [1][2] |

| Aqueous Solubility | Likely low | Inferred from the chemical structure and the need for specific formulation strategies for similar compounds. |

| Oral Efficacy | Demonstrated in cynomolgus monkeys | [1] |

| Key Structural Feature for Oral Bioavailability | Carboxyl group | [1] |

Signaling Pathway of ChemR23

The following diagram illustrates the general signaling pathway of the ChemR23 receptor upon binding of its endogenous ligand, chemerin, leading to immune cell migration. This compound acts as an inhibitor of this pathway.

Caption: Simplified ChemR23 signaling cascade.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol is recommended as a starting point for in vivo studies in rodents, based on common practices for administering poorly soluble compounds.

Materials:

-

This compound powder

-

Vehicle components:

-

0.5% (w/v) Methylcellulose (or Carboxymethylcellulose sodium)

-

0.2% (v/v) Tween 80

-

Sterile, purified water

-

-

Mortar and pestle

-

Spatula

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Volumetric flasks and graduated cylinders

-

Homogenizer (optional, for improved particle size reduction)

Procedure:

-

Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, dose per animal (e.g., in mg/kg), and dosing volume (e.g., 5-10 mL/kg for rodents).

-

Prepare the Vehicle: a. In a glass beaker, add the required volume of purified water. b. While stirring with a magnetic stirrer, slowly add the Tween 80 and allow it to dissolve completely. c. Gradually add the methylcellulose powder to the stirring solution. It may be helpful to first heat a portion of the water to aid in the initial dispersion of methylcellulose, then add the remaining cold water to facilitate dissolution. Continue stirring until a clear, homogeneous solution is formed.

-

Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

-

Trituration: a. Place the weighed this compound powder into a clean, dry mortar. b. Add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial for breaking down any aggregates and ensuring a fine particle suspension.

-

Suspension Formation: a. Gradually add the remaining vehicle to the mortar while continuously stirring and mixing with the pestle. b. Transfer the suspension to a glass beaker. c. Place the beaker on a magnetic stirrer and stir for at least 30 minutes to ensure a homogenous suspension.

-

Homogenization (Optional): For a more uniform and stable suspension, the mixture can be further processed with a homogenizer to reduce particle size.

-

Storage and Handling: a. Store the suspension in a sealed, labeled container at 2-8°C. b. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or inverting the container multiple times) to guarantee dose uniformity.

Protocol 2: Solubilized Formulation for Oral Administration

For compounds that may have improved absorption when in solution, a formulation using co-solvents can be explored. This approach is based on a vehicle used for another 2-aminobenzoxazole derivative.

Materials:

-

This compound powder

-

Vehicle components:

-

Polyethylene glycol 400 (PEG400)

-

Ethanol (95% or absolute)

-

Solutol® HS 15 (or a similar non-ionic solubilizer)

-